molecular formula C12H13N3O B1195474 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one CAS No. 127792-75-0

3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one

Cat. No. B1195474
M. Wt: 215.25 g/mol
InChI Key: PJYVGMRFPFNZCT-UHFFFAOYSA-N
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Description

3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one is a compound of interest due to its potent and selective serotonin (5-HT1B) agonist properties. It is a rotationally restricted phenolic analogue of RU-24,969, showing high specificity for the 5-HT1B receptor, implicating its role in regulating feeding behavior in rodents through the inhibition of food intake when infused into the hypothalamus. This specificity is attributed to the pyrrolo[3,2-b]pyrid-5-one moiety acting as a bioisosteric replacement for 5-hydroxyindole, demonstrating selective inhibition of forskolin-stimulated adenylate cyclase activity at the 5-HT1B receptor (Macor et al., 1990).

Synthesis Analysis

The synthesis of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one has been described in detail, showing efficient conditions for creating this compound and its derivatives. The synthesis involves novel one-pot reactions among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with subsequent steps leading to various derivatives exhibiting strong blue fluorescence and significant quantum yields (Krzeszewski et al., 2014).

Molecular Structure Analysis

The compound's molecular structure and electronic structures have been elucidated through He(I) photoelectron spectroscopy combined with MNDO calculation, revealing efficient π-electron-donating ability among 10π-electron systems. This analysis shows the nitrogen lone-pair electrons' delocalization in specific orbitals, contributing to the compound's unique properties (Tanaka et al., 1987).

Chemical Reactions and Properties

The chemical behavior of tetrahydropyrrolo[3,2-b]pyrrole derivatives under various conditions, such as basic or acidic, leads to different reactions like demethoxycarbonylation or ring-opening, demonstrating the compound's versatility and reactivity in synthesizing a wide range of derivatives (Satake et al., 1983).

Physical Properties Analysis

Studies on the synthesis and characterization of derivatives have highlighted the compound's strong fluorescence and optical properties, which are influenced by the strategic placement of substituents. These properties make it a candidate for applications in organic electronics and other fields, although the application is not the focus here (Martins et al., 2018).

Chemical Properties Analysis

Further research into the compound's chemical properties through various synthesis methods and reactions has revealed its potential for creating structurally novel compounds with potent activity. These findings contribute to the compound's relevance in scientific research, providing a foundation for future studies and applications (Schonafinger et al., 1988).

Scientific Research Applications

  • Summary of the Application : “3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one” is a potent and selective serotonin (5-HT1B) agonist . It is a rotationally restricted phenolic analogue of 5-methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole .
  • Methods of Application or Experimental Procedures : The compound was synthesized and its in vitro and in vivo characteristics were studied . It was directly infused into the paraventricular nucleus of the hypothalamus of rats .
  • Results or Outcomes : The compound significantly inhibits food intake, implicating the role of 5-HT1B receptors in regulating feeding behavior in rodents . It has also been shown to be biochemically discriminatory in its ability to selectively inhibit forskolin-stimulated adenylate cyclase activity only at the 5-HT1B receptor .

properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8/h1-3,7,13-14H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYVGMRFPFNZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2NC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155670
Record name 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one

CAS RN

127792-75-0, 879089-64-2
Record name 1,4-Dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrolo[3,2-b]pyridin-5-one
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Record name 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 879089-64-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one
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3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one
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3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one
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3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one
Reactant of Route 5
3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one
Reactant of Route 6
3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one

Citations

For This Compound
1
Citations
JE Macor, CA Burkhart, JH Heym, JL Ives… - Journal of medicinal …, 1990 - ACS Publications
The synthesis and in vitro and in vivo characteristics of 3-(l, 2, 5, 6-tetrahydropyrid-4-yl) pyrrolo [3, 2-fe] pyrid-5-one (1, CP-93,129) are described. This rotationally restricted phenolic analogue of RU-24,969 is a potent (15 nM) and selective (200x vs the 5-HT1A receptor, 150x vs the 5HT1D receptor) functional agonist for the 5-HT1B receptor. Direct infusion of 1 into the paraventricular nucleus of the hypothalamusof rats significantly inhibits food intake, implicating the role of 5-HT1B receptors in regulating feeding behavior in …
Number of citations: 196 pubs.acs.org

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